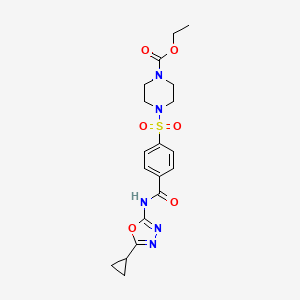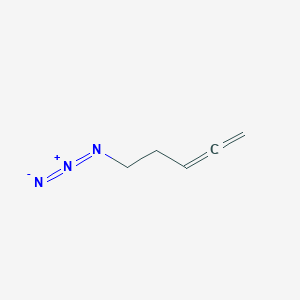
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s chemical stability and reactivity .Aplicaciones Científicas De Investigación
Biomass Conversion and Biorefinery
This compound plays a significant role in the valorization of biomass-derived furfurals . It’s involved in synthetic strategies that convert biomass to fuels, chemicals, and materials, adhering to the principles of green chemistry . The expertise of synthetic organic chemistry has been instrumental in this process, particularly in the synthesis of biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
Biopolymer Synthesis
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride: is a promising monomer for biopolymers. It’s obtained through a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination . This process highlights the compound’s potential as a building block for sustainable and renewable materials.
Green Chemistry and Catalysis
In the realm of green chemistry, this compound is used in catalytic processes that are increasingly employed in the chemistry of renewables under commercially relevant and environmentally acceptable conditions . It’s part of the effort to reduce reliance on fossil fuels and move towards more sustainable chemical production methods.
Pharmaceutical Synthesis
The compound is also an intermediate in the synthesis of various pharmacologically active compounds. It’s used in the preparation of antiseptic agents, antihypertensives, and diuretics, such as Furosemide . This highlights its importance in the pharmaceutical industry, where it contributes to the development of vital medications.
Epoxy Resin Curing Agents
Another application is in the production of curing agents for epoxy resins. The derived amine from 5-HMF has potential as a curing agent, which is crucial in the manufacturing of strong, durable, and resistant materials used in various industries .
Biofuel Production
Lastly, the compound is involved in the production of biofuels. It’s a valuable platform chemical prepared via the acid-catalysed dehydration of pentoses and hexoses obtained by the hydrolysis of cellulosic biomass waste . This application is part of the broader initiative to create renewable energy sources that are less harmful to the environment.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESRWNHGKXLCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


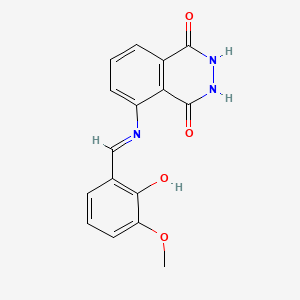
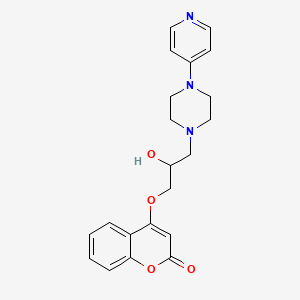
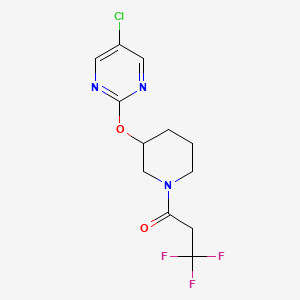
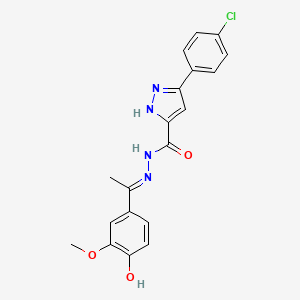
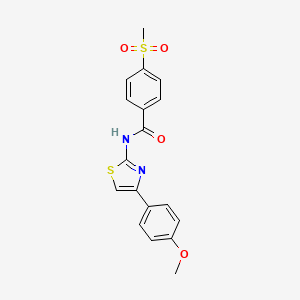
![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)
![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
